chemical properties of Adenine, 9-beta-D-ribopyranosyl-
chemical properties of Adenine, 9-beta-D-ribopyranosyl-
An In-Depth Technical Guide to the Chemical Properties of Adenosine (Adenine, 9-beta-D-ribopyranosyl-)
Introduction
Adenosine (Adenine, 9-beta-D-ribopyranosyl-) is a ubiquitous endogenous purine nucleoside fundamental to all forms of life.[1] It is composed of an adenine molecule attached to a ribose sugar moiety via a β-N9-glycosidic bond.[2] Beyond its critical role as a structural component of nucleic acids (RNA and, as deoxyadenosine, DNA) and energy-carrying molecules like adenosine triphosphate (ATP), adenosine functions as a potent signaling molecule and neuromodulator.[1][2][3] It exerts its physiological effects by interacting with four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][4] This dual role as both a metabolic cornerstone and a signaling agent makes a thorough understanding of its chemical properties essential for researchers in biochemistry, pharmacology, and drug development. This guide provides a detailed examination of the core chemical characteristics of adenosine, offering field-proven insights into its behavior, stability, and analytical characterization.
Molecular Structure and Physicochemical Properties
The chemical identity of adenosine is defined by the covalent linkage of the purine base, adenine, to a D-ribofuranose sugar. This β-N9-glycosidic bond is the linchpin of its structure, influencing its conformation and reactivity.[2] The ribose moiety contains three hydroxyl groups at the 2', 3', and 5' positions, which are key sites for phosphorylation to form AMP, ADP, and ATP, and also offer handles for synthetic modification.[5][6]
Caption: Key Physicochemical Properties of Adenosine.
Caption: Chemical Structure of Adenosine.
Solubility Profile
The solubility of adenosine is a critical parameter for its formulation in both research and clinical settings. Its amphiphilic nature, with a polar ribose unit and a more aromatic purine system, dictates its behavior in various solvents.
Expertise & Experience: In practice, the limited aqueous solubility at neutral pH and room temperature can be a challenge. For preparing stock solutions, DMSO is a common choice, though for cell-based assays, ensuring the final DMSO concentration is non-toxic (typically <0.1%) is paramount.[7] For aqueous solutions, warming the solvent is a highly effective and frequently used method to increase both the solubility and the rate of dissolution.[8][9]
| Solvent | Solubility | Temperature | Reference(s) |
| Water (cold) | Slightly soluble | Room Temp | [8] |
| Water (hot) | Soluble | Elevated Temp | [8][10] |
| Water (PBS, pH 7.2) | ~10 mg/mL | Not Specified | [7] |
| Ethanol | Practically insoluble / Insoluble | Room Temp | [8][9] |
| Methylene Chloride | Practically insoluble | Room Temp | [8] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Room Temp | [7] |
| Dimethylformamide (DMF) | ~5 mg/mL | Room Temp | [7] |
Trustworthiness: The solubility in water is significantly influenced by pH. Adenosine's solubility increases in dilute mineral acids due to the protonation of the adenine ring, which forms a more soluble salt.[8][9] This property can be leveraged when formulating acidic aqueous solutions.
Acid-Base Properties and pKa Values
The ionizable nature of adenosine is crucial to its biological function, particularly its interaction with receptor binding pockets and its behavior in physiological pH gradients. The primary site of protonation is the N1 position of the adenine ring.[11] A second pKa value is associated with the deprotonation of the ribose hydroxyls at a much higher pH.[3]
| Ionizable Group | pKa Value | Description | Reference(s) |
| Adenine Ring (N1 Protonation) | ~3.5 | Protonation of the purine ring system | [3] |
| Ribose Hydroxyls | ~12.5 | Deprotonation at high pH | [3] |
Authoritative Grounding: The pKa of ~3.5 indicates that at physiological pH (~7.4), the vast majority of adenosine molecules are in their neutral, unprotonated form. However, in acidic microenvironments, such as ischemic tissue, a greater fraction will become protonated, which can influence receptor interaction and transport across membranes.[1][11]
Caption: Protonation Equilibrium of the Adenine Moiety.
Chemical Stability and Degradation Pathways
Adenosine is a relatively stable solid when stored properly.[8] However, in solution, its stability is subject to both pH and temperature, with the hydrolysis of the N-glycosidic bond being the primary degradation pathway.[12]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the glycosidic bond is susceptible to cleavage, yielding adenine and D-ribose. This degradation is a key consideration for formulation and long-term storage of acidic solutions.[12]
-
Oxidative Degradation: While less common, adenosine can be oxidized, particularly by reactive oxygen species, to form products like 8-oxo-7,8-dihydroadenosine.[13]
-
Enzymatic Degradation: In biological systems, adenosine is rapidly metabolized. It is either phosphorylated by adenosine kinase to AMP or deaminated by adenosine deaminase to inosine, which is then further catabolized to hypoxanthine, xanthine, and finally uric acid.[3][14] This rapid metabolism results in a very short biological half-life of less than 10 seconds.[15]
Storage Recommendations:
-
Solid Form: Store at room temperature or -20°C for long-term stability, protected from light and moisture.[7][16]
-
Aqueous Solutions: For short-term use (days), store at 2-8°C. For long-term storage (months), aliquoting and freezing at -20°C or -80°C is highly recommended to prevent degradation.[12] Aqueous solutions should not be stored for more than one day unless stability data suggests otherwise.[7]
-
Organic Stock Solutions (e.g., DMSO): Store at -20°C.
Caption: Key Degradation and Metabolic Pathways of Adenosine.
Spectroscopic and Analytical Characterization
Unambiguous identification and quantification of adenosine require robust analytical techniques. The unique structural features of adenosine give rise to a characteristic spectroscopic signature.
| Technique | Key Parameters and Observations | Reference(s) |
| UV-Vis Spectroscopy | λmax: ~259 nm (in PBS) | [7][17] |
| ¹H NMR (in D₂O) | H8: ~8.3 ppm (s), H2: ~8.1 ppm (s), H1': ~6.0 ppm (d) | [18][19] |
| ¹³C NMR (in D₂O) | C6: ~151 ppm, C2: ~155 ppm, C4: ~121 ppm, C8: ~143 ppm, C1': ~91 ppm | [18][20] |
| Mass Spectrometry (ESI-MS) | Precursor Ion [M+H]⁺: m/z 268.1; Product Ion: m/z 136.1 (adenine fragment) | [21] |
Expertise & Experience: For quantitative analysis in biological matrices, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard.[21] It offers exceptional sensitivity and selectivity, allowing for accurate measurement even at the low nanomolar concentrations found in extracellular spaces.[3] The fragmentation of the glycosidic bond to yield the adenine fragment (m/z 136) is a highly specific transition used for selected reaction monitoring (SRM).[21]
Experimental Protocols
Trustworthiness: The following protocols are designed as self-validating systems, providing a framework for reliable characterization of adenosine's chemical properties.
Protocol 1: Stability Assessment by Reverse-Phase HPLC
This protocol outlines a method to assess the stability of adenosine in an aqueous solution under forced degradation conditions (acidic pH).
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of adenosine in deionized water.
-
Create two test solutions:
-
Control: Dilute the stock solution to 50 µg/mL with deionized water (pH ~7).
-
Acidic: Dilute the stock solution to 50 µg/mL with 0.1 M HCl.
-
-
-
Time-Point Analysis (T=0):
-
Immediately inject 10 µL of both the Control and Acidic solutions onto the HPLC system.
-
Causality: This initial time point establishes the baseline peak area and retention time for the intact adenosine.
-
-
Incubation:
-
Store both solutions in sealed vials at 40°C.
-
Causality: Elevated temperature accelerates the degradation process, allowing for observable changes within a practical timeframe.
-
-
Subsequent Time-Point Analysis:
-
At specified intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot from each vial, cool to room temperature, and inject onto the HPLC system.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 95:5 (v/v) 25 mM Ammonium Acetate buffer (pH 6.5) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 259 nm
-
Causality: The C18 column provides excellent retention and separation of adenosine from its more polar degradation products like adenine and ribose.
-
-
Data Analysis:
-
Monitor the peak area of adenosine at its characteristic retention time. A decrease in peak area over time in the Acidic solution compared to the Control indicates degradation.
-
Look for the appearance of new peaks, particularly one corresponding to adenine, which will have a different retention time.
-
Caption: Workflow for HPLC-Based Stability Assessment.
Relevance in Drug Development
An intimate knowledge of adenosine's chemical properties is indispensable for drug development. As a therapeutic agent itself (Adenocard®), its formulation requires careful control of pH and concentration to ensure stability and bioavailability.[22] More broadly, adenosine serves as a foundational scaffold for the synthesis of selective agonists and antagonists for its four receptor subtypes.[23][24] medicinal chemists modify the ribose and purine moieties to enhance receptor selectivity, metabolic stability, and pharmacokinetic profiles, transforming a transient endogenous molecule into a targeted therapeutic.[23]
Conclusion
Adenosine's chemical properties are a direct reflection of its molecular architecture. Its solubility, stability, and reactivity are governed by the interplay between its purine and ribose components. For researchers and drug developers, a comprehensive grasp of these characteristics is not merely academic; it is a practical necessity for accurate experimentation, stable formulation, and the rational design of novel therapeutics that target the complex adenosinergic signaling system.
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